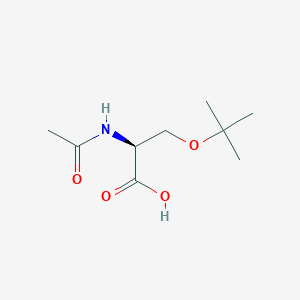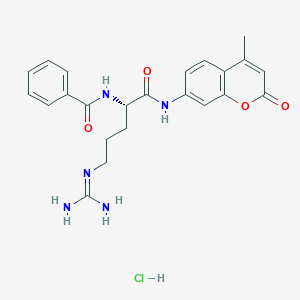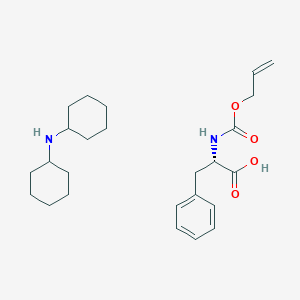
AC-Ser(tbu)-OH
Overview
Description
AC-Ser(tbu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid serine. This compound is characterized by the presence of an acetyl group at the amino terminus and a tert-butyl group protecting the hydroxyl side chain. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
Mechanism of Action
Target of Action
AC-Ser(tbu)-OH, also known as α-Melanotropin (α-melanocyte stimulating hormone, α-MSH), is a peptide hormone isolated from the pituitary gland . The primary targets of this compound are melanocortin receptors, which play a crucial role in pigmentation and other biological functions .
Mode of Action
The interaction of this compound with its targets involves the transfer of an acetyl moiety from acetyl coenzyme A to the α-amino group of a protein . This process is facilitated by a family of conserved N-terminal acetyl-transferases (NATs) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the acetylation of proteins at their N-terminus . This modification introduces charge neutralization and bulkiness to the N terminus, influencing protein folding, subcellular targeting, protein-complex formation, and protein turnover .
Pharmacokinetics
The pharmacokinetics of this compound is significantly influenced by its molecular structure. The introduction of an exo-linker approach has been shown to improve the stability, therapeutic efficacy, and pharmacokinetics of compounds like this compound . This approach helps overcome the drawbacks of premature payload release and enhances the drug-to-antibody ratio .
Result of Action
The molecular and cellular effects of this compound’s action include attenuated premature payload release and increased drug-to-antibody ratio . These effects contribute to improved stability and therapeutic efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzymes such as carboxylesterases and human neutrophil elastase can affect the stability of the payload conjugated to the compound . Understanding these environmental influences is crucial for optimizing the clinical application of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-Ser(tbu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine. This step is also performed in an organic solvent.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the serine residue is attached to a solid resin, and the protecting groups are added sequentially.
Chemical Reactions Analysis
Types of Reactions: AC-Ser(tbu)-OH can undergo various chemical reactions, including:
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, such as an aldehyde or ketone.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Major Products:
Deprotection: Serine with a free hydroxyl group.
Substitution: Esters or ethers of serine.
Oxidation: Aldehydes or ketones derived from serine.
Scientific Research Applications
AC-Ser(tbu)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
N-acetyl-L-serine: Lacks the tert-butyl protection, making it less stable.
O-tert-butyl-L-serine: Does not have the acetyl group, affecting its solubility and reactivity.
N-acetyl-O-benzyl-L-serine: Uses a benzyl group for protection, which can be removed under different conditions compared to the tert-butyl group.
Uniqueness: AC-Ser(tbu)-OH is unique due to the combination of acetyl and tert-butyl groups, providing a balance of stability, solubility, and reactivity. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.
Properties
IUPAC Name |
(2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGVZVKADFEPL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427143 | |
| Record name | AG-H-08898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77285-09-7 | |
| Record name | AG-H-08898 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















